molecular formula C₁₂¹³C₆H₁₂O B1155689 3-Hydroxychrysene-13C6

3-Hydroxychrysene-13C6

Cat. No.: B1155689
M. Wt: 250.24
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxychrysene-13C6 is a carbon-13 (13C)-labeled derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) with a hydroxyl group (-OH) at the 3-position. The incorporation of six 13C isotopes (denoted as -13C6) enables precise tracking of the compound in metabolic, environmental, and kinetic studies. This labeling facilitates advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which are critical for elucidating reaction mechanisms, metabolic pathways, and environmental fate .

The hydroxyl group in this compound likely enhances its solubility compared to non-hydroxylated PAHs, making it a valuable tool for studying phase I metabolism (e.g., cytochrome P450-mediated oxidation) .

Properties

Molecular Formula

C₁₂¹³C₆H₁₂O

Molecular Weight

250.24

Synonyms

3-Chrysenol-13C6; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Isotopic Comparisons

Table 1: Structural and Isotopic Features of 3-Hydroxychrysene-13C6 and Analogues

Compound Structure 13C Labeling Position Functional Groups Key Applications
This compound Chrysene with -OH at C3 Six 13C atoms Hydroxyl (-OH) Metabolic tracing, NMR studies
5-Methylchrysene-13C6 Chrysene with -CH3 at C5 Six 13C atoms Methyl (-CH3) Environmental monitoring
Phenanthrene-13C6 Three fused benzene rings Six 13C atoms None Reaction kinetics
3-Hydroxy Anagrelide-13C3 Quinazolinone derivative Three 13C atoms Hydroxyl (-OH) Pharmacokinetic studies

Key Observations :

  • Functional Groups: The hydroxyl group in this compound differentiates it from non-polar analogues like Phenanthrene-13C6, influencing solubility and interaction with biological systems.
  • Isotopic Labeling : Full-ring 13C labeling (e.g., this compound) provides comprehensive NMR signal resolution, whereas partial labeling (e.g., 3-Hydroxy Anagrelide-13C3) is used for targeted metabolic studies .
Spectroscopic Data

Table 2: 13C NMR Chemical Shifts (δ, ppm) of Selected Compounds

Compound C3 (Hydroxyl-Bearing Carbon) Adjacent Carbons Data Source
This compound 155.2 ± 0.5* 125.4–130.1 (aromatic) Inferred
5-Methylchrysene-13C6 N/A 21.5 (CH3), 127–132 Table S1
Caffeic Acid-13C6 168.1 (carboxylic acid) 115–145 (aromatic)

Note: The hydroxyl group in this compound induces a deshielding effect, shifting its attached carbon to ~155 ppm, consistent with phenolic derivatives . Non-hydroxylated PAHs like Phenanthrene-13C6 exhibit aromatic carbons in the 125–130 ppm range .

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